An In-Depth Technical Guide to DNA Crosslinker 1 Dihydrochloride
An In-Depth Technical Guide to DNA Crosslinker 1 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNA Crosslinker 1 Dihydrochloride, also identified as Compound 4 in seminal research, is a synthetic, dicationic molecule featuring a pyridazin-3(2H)-one core with two terminal guanidinium groups.[1] This compound has garnered interest in the field of oncology for its potential as an anticancer agent. It functions as a DNA minor groove binder, a class of molecules known to interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1] This technical guide provides a comprehensive overview of DNA Crosslinker 1 Dihydrochloride, including its chemical properties, mechanism of action, synthesis, and in vitro efficacy. Detailed experimental protocols for its synthesis and for assays used to evaluate its biological activity are also presented, along with a proposed signaling pathway.
Chemical Properties and Structure
DNA Crosslinker 1 Dihydrochloride is a potent DNA minor groove binder.[2] Its chemical structure consists of a central 6-phenyl-pyridazin-3(2H)-one scaffold, with two propyl-guanidinium dihydrochloride moieties attached. The presence of the two cationic guanidinium groups is crucial for its interaction with the negatively charged phosphate backbone of DNA.[1]
| Property | Value | Reference |
| Chemical Name | 6-(4-(3-guanidinopropoxy)phenyl)-2-(3-guanidinopropyl)pyridazin-3(2H)-one dihydrochloride | [1] |
| Alias | Compound 4 | [1] |
| Molecular Formula | C15H22Cl2N8O | [1] |
| Molecular Weight | 401.29 g/mol | [1] |
| CAS Number | 2761734-27-2 | [1] |
Mechanism of Action
DNA Crosslinker 1 Dihydrochloride exerts its biological effects primarily through binding to the minor groove of DNA.[1] This interaction is non-covalent and is driven by electrostatic interactions between the cationic guanidinium groups and the anionic DNA backbone, as well as van der Waals forces and hydrogen bonding between the molecule and the walls of the minor groove.
Binding to the DNA minor groove can disrupt the normal architecture of the DNA double helix and interfere with the binding of essential proteins, such as transcription factors and DNA polymerases. This disruption can lead to the inhibition of both DNA replication and transcription, ultimately triggering cellular processes that result in cell cycle arrest and apoptosis.[3] While the precise signaling pathways activated by this specific compound are still under investigation, related pyridazinone derivatives have been shown to induce apoptosis through the upregulation of pro-apoptotic genes like p53 and Bax, and the downregulation of the anti-apoptotic gene Bcl-2.[4]
Proposed Signaling Pathway
In Vitro Efficacy
The biological activity of DNA Crosslinker 1 Dihydrochloride has been evaluated through DNA binding and antiproliferative assays.
DNA Binding Affinity
The ability of the compound to bind to DNA was assessed by measuring the change in the melting temperature (ΔTm) of calf thymus DNA (ct-DNA) in its presence. A higher ΔTm value indicates stronger binding and greater stabilization of the DNA double helix.
| Parameter | Value | Reference |
| ΔTm (°C) | 1.1 | [1] |
Antiproliferative Activity
The cytotoxic effects of DNA Crosslinker 1 Dihydrochloride were determined against a panel of human cancer cell lines using the MTT assay. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H460 | Non-small cell lung cancer | > 100 | [5] |
| A2780 | Ovarian cancer | > 100 | [5] |
| MCF-7 | Breast cancer | > 100 | [5] |
Experimental Protocols
Synthesis of DNA Crosslinker 1 Dihydrochloride (Compound 4)
The synthesis of DNA Crosslinker 1 Dihydrochloride is a multi-step process involving the preparation of a key bis-bromoalkyl intermediate followed by a guanidinylation reaction and subsequent deprotection.
Step 1: Synthesis of 6-(4-(3-bromopropoxy)phenyl)-2-(3-bromopropyl)pyridazin-3(2H)-one
A detailed, step-by-step protocol for the synthesis of this specific precursor is not fully available in the primary literature. However, a general method for the synthesis of similar pyridazinone derivatives involves the reaction of a corresponding diol precursor with a brominating agent like phosphorus tribromide in an appropriate solvent.
Step 2: General procedure for the synthesis of bis-guanidinium derivatives
To a solution of the bis-bromoalkyl derivative in acetonitrile, N,N'-di-Boc-1H-pyrazole-1-carboxamidine is added. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to yield the Boc-protected bis-guanidinium compound.
Step 3: Deprotection of the Boc-protected bis-guanidinium derivative
The Boc-protected compound is dissolved in a solution of hydrochloric acid in dioxane (e.g., 4 M HCl). The mixture is stirred at room temperature for several hours. The solvent is then evaporated under reduced pressure to yield the final product, DNA Crosslinker 1 Dihydrochloride, as a solid.
DNA Thermal Denaturation Assay
This assay is used to determine the DNA binding affinity of the compound by measuring the change in the melting temperature of DNA.
Materials:
-
Calf thymus DNA (ct-DNA)
-
Melting buffer (e.g., 10 mM sodium cacodylate, pH 7.0)
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DNA Crosslinker 1 Dihydrochloride solution of known concentration
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Prepare a solution of ct-DNA in the melting buffer to a final concentration that gives an absorbance of approximately 1.0 at 260 nm.
-
To a quartz cuvette, add the DNA solution and the desired concentration of the compound. A control cuvette should contain only the DNA solution.
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Place the cuvettes in the spectrophotometer and allow them to equilibrate at a starting temperature (e.g., 25 °C).
-
Increase the temperature at a constant rate (e.g., 1 °C/min) and record the absorbance at 260 nm at regular intervals.
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The melting temperature (Tm) is the temperature at which the DNA is half-denatured, corresponding to the midpoint of the absorbance increase.
-
The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control DNA from the Tm of the DNA in the presence of the compound.
MTT Cell Viability Assay
This colorimetric assay is used to assess the antiproliferative activity of the compound against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., NCI-H460, A2780, MCF-7)
-
Complete cell culture medium
-
DNA Crosslinker 1 Dihydrochloride stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of DNA Crosslinker 1 Dihydrochloride and incubate for a specified period (e.g., 72 hours). Include untreated cells as a control.
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After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.
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During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Conclusion
DNA Crosslinker 1 Dihydrochloride is a promising DNA minor groove binder with potential applications in anticancer research. Its ability to interact with DNA and inhibit cell proliferation, albeit at relatively high concentrations in the tested cell lines, warrants further investigation. The pyridazin-3(2H)-one scaffold represents a versatile platform for the design of novel DNA-targeting agents. Future studies should focus on optimizing the structure of this compound to enhance its DNA binding affinity and cytotoxic potency. Furthermore, a detailed elucidation of the specific signaling pathways it modulates will be crucial for understanding its complete mechanism of action and for its potential development as a therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine?_Chemicalbook [chemicalbook.com]
- 3. Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boc Deprotection - HCl [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
